N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
描述
N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as ABT-702, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. ABT-702 belongs to the class of compounds known as adenosine kinase inhibitors, which have been shown to have a wide range of effects on the central nervous system.
作用机制
N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine in the brain. Adenosine is a neurotransmitter that plays an important role in regulating neuronal activity and has been implicated in a number of neurological disorders. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which can have a number of beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of adenosine in the brain, decreased levels of glutamate (an excitatory neurotransmitter), and increased levels of GABA (an inhibitory neurotransmitter). This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.
实验室实验的优点和局限性
One of the main advantages of N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its specificity for adenosine kinase, which makes it a useful tool for studying the role of adenosine in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained levels of adenosine in the brain. Additionally, this compound has not yet been approved for human use, which limits its potential clinical applications.
未来方向
There are a number of potential future directions for research on N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One area of interest is in the development of more potent and selective adenosine kinase inhibitors that can achieve sustained levels of adenosine in the brain. Another area of interest is in the development of novel delivery methods for this compound, such as nanoparticles or liposomes, which could improve its bioavailability and therapeutic efficacy. Finally, there is also interest in exploring the potential of this compound for the treatment of other disease states, such as cancer and autoimmune disorders.
科学研究应用
N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of disease states. One of the most promising areas of research has been in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
属性
IUPAC Name |
N-(4-acetylphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)19-17(22)10-20-15-4-2-3-5-16(15)24-11-18(20)23/h2-9H,10-11H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYRKHDZRSDSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)COC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。